4'-Deoxyphlorizin

Description

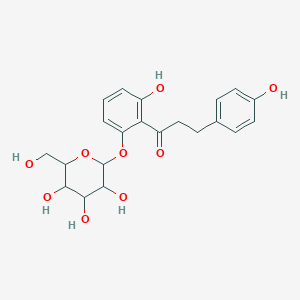

4'-Deoxyphlorizin (CAS: [4319-68-0]) is a dihydrochalcone derivative with the chemical formula C₂₁H₂₄O₉ and a molecular weight of 420.416 g/mol. The compound is supplied as a Guaranteed Reagent (GR) grade material, indicating high purity for research applications .

Propriétés

IUPAC Name |

3-(4-hydroxyphenyl)-1-[2-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O9/c22-10-16-18(26)19(27)20(28)21(30-16)29-15-3-1-2-13(24)17(15)14(25)9-6-11-4-7-12(23)8-5-11/h1-5,7-8,16,18-24,26-28H,6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOTXSQPZNZHNFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)C(=O)CCC3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

The primary target of 4’-Deoxyphlorizin is the glucose transport system . It also has a significant inhibitory activity against phlorizin hydrolase , an enzyme that plays a crucial role in carbohydrate metabolism.

Mode of Action

4’-Deoxyphlorizin acts as an inhibitor of the glucose transport system. It binds to the glucose transporters, thereby preventing the transport of glucose across the cell membrane. Additionally, it inhibits the activity of phlorizin hydrolase, with a Km value of 0.59 nM and a Ki value of 0.33 nM.

Analyse Biochimique

Biochemical Properties

4’-Deoxyphlorizin interacts with the glucose transport system and phlorizin hydrolase, an enzyme involved in glucose metabolism. The Km value of 4’-Deoxyphlorizin for phlorizin hydrolase is 0.59 nM, and the Ki value is 0.33 nM, indicating a strong affinity and inhibitory activity.

Cellular Effects

The cellular effects of 4’-Deoxyphlorizin are primarily related to its role as an inhibitor of the glucose transport system. By inhibiting this system, 4’-Deoxyphlorizin can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 4’-Deoxyphlorizin involves its binding to and inhibition of phlorizin hydrolase. This interaction can lead to changes in gene expression related to glucose metabolism and potentially other cellular processes.

Metabolic Pathways

4’-Deoxyphlorizin is involved in the metabolic pathway related to glucose transport. It interacts with phlorizin hydrolase, an enzyme involved in this pathway

Activité Biologique

4'-Deoxyphlorizin, a derivative of phlorizin, is a compound of considerable interest due to its biological activities and potential therapeutic applications. This article presents a detailed overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Overview of this compound

This compound is structurally similar to phlorizin, a natural glucoside found in various plants, particularly in the bark of apple trees. While phlorizin has been extensively studied for its antioxidant, antidiabetic, and antibacterial properties, this compound is emerging as a compound with unique biological activities that warrant further investigation.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It regulates oxidative stress by modulating key signaling pathways such as the IL-1β/IKB-α/NF-KB pathway. This modulation leads to increased activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), which help mitigate oxidative damage in cells .

Antidiabetic Effects

Similar to its parent compound phlorizin, this compound has shown potential in managing blood glucose levels. It inhibits glucose reabsorption in the kidneys by blocking sodium-glucose cotransporters (SGLTs), which can be beneficial for individuals with type 2 diabetes .

Antibacterial Properties

this compound also displays antibacterial activity. It has been observed to reduce intracellular DNA agglutination and disrupt metabolic processes within bacterial cells, leading to their death .

Pharmacological Effects

The pharmacological effects of this compound extend beyond antioxidant and antidiabetic activities. It has been implicated in various health benefits:

- Antiviral Activity: Preliminary studies suggest that it may inhibit viral replication.

- Antitumor Effects: Research indicates potential cytotoxic effects against certain cancer cell lines.

- Hepatoprotective Effects: It may protect liver cells from damage induced by toxins or oxidative stress .

Data Table: Biological Activities of this compound

Case Study 1: Antioxidant Effects in Aging Models

A study conducted by Chen et al. investigated the effects of this compound on aging mice. The compound significantly increased the activity of antioxidant enzymes and reduced malondialdehyde levels, indicating a reduction in oxidative stress. The study concluded that this compound could play a role in delaying aging-related biochemical changes .

Case Study 2: Antidiabetic Efficacy

In another study focusing on diabetic rats, researchers found that administration of this compound resulted in lower blood glucose levels compared to controls. The compound's ability to inhibit glucose reabsorption was highlighted as a key mechanism underlying its antidiabetic effects .

Comparaison Avec Des Composés Similaires

Physicochemical Properties :

- Melting Point : 134–136°C .

- Storage : Stable at room temperature (RT) .

- Function: A known inhibitor of glucose transporters (GLUTs), particularly implicated in modulating glucose uptake mechanisms .

Structural Comparison with Dihydrochalcone Analogs

4'-Deoxyphlorizin belongs to the dihydrochalcone family, which shares a core structure of two aromatic rings connected by a three-carbon chain. Key structural analogs, as listed in , include:

Key Observations :

- Substitutions (e.g., methoxy, hydroxyl, or glucose groups) influence interactions with biological targets, such as GLUT proteins or enzymes involved in glucose metabolism .

Functional Comparison with GLUT Inhibitors

This compound is primarily recognized for its role in inhibiting glucose transport systems. Below is a comparison with other GLUT inhibitors referenced in the evidence:

Key Findings :

- Unlike KL-11743, which has quantified IC₅₀ values for specific GLUT isoforms, this compound's inhibitory potency remains unquantified in the provided evidence. However, its structural similarity to phlorizin (a well-studied GLUT inhibitor) suggests shared mechanisms of glucose competition .

- Lavendustin B exhibits dual functionality, targeting both GLUT1 and tyrosine kinases, whereas this compound appears more specific to glucose transport modulation .

Research Implications and Limitations

- Structural Insights : The deoxygenation at the 4' position may enhance metabolic stability compared to hydroxylated analogs, though this requires validation through comparative pharmacokinetic studies .

- Functional Gaps : While this compound is established as a GLUT inhibitor, the evidence lacks direct comparisons of its efficacy or selectivity against other dihydrochalcones. For example, Hesperetin dihydrochalcone-4'-O-glucoside’s glucosylation might improve target affinity but reduce cellular uptake due to increased hydrophilicity.

- Applications : this compound is widely used in foundational studies of glucose metabolism, whereas KL-11743 and Lavendustin B are employed in isoform-specific or multi-target investigations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.